N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a complex organic compound with significant potential in medicinal chemistry. It features a unique molecular structure that includes a methoxyphenethyl group, a trifluoromethyl-substituted benzo[d]thiazole moiety, and an acetamide functional group. This compound is classified under the category of benzothiazole derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
Source: The compound can be synthesized through various chemical reactions involving starting materials such as benzo[d]thiazole derivatives and acetamide precursors. Its molecular formula is , with a molecular weight of approximately .
The synthesis of N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide typically involves several key steps:
Technical details regarding yields and purification methods (e.g., column chromatography) can vary based on specific laboratory conditions and reagents used .
The molecular structure of N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide can be represented as follows:
The compound's structure can be visualized using SMILES notation: CN(CC(=O)NCCc1ccc(F)cc1)c1nc2c(C(F)(F)F)cccc2s1
.
N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide may participate in various chemical reactions typical for amides and aromatic compounds:
The mechanism of action for N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is likely related to its interactions with specific biological targets, such as enzymes or receptors involved in cancer pathways.
The physical and chemical properties of N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide include:
Further characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are essential for confirming its structure and purity .
N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide has potential applications in various scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4